molecular formula C₂₁H₁₈D₁₀BrNO B1153228 N-(5-Bromopentyl-d10) UR-144

N-(5-Bromopentyl-d10) UR-144

Cat. No.: B1153228
M. Wt: 400.42
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Bromopentyl-d10) UR-144 is a deuterated analog of UR-144, a synthetic cannabinoid (SC) initially developed for research purposes. Structurally, it features a bromine atom at the terminal carbon of the pentyl side chain, with ten deuterium atoms replacing hydrogen (denoted as -d10) to enhance stability and utility in mass spectrometry-based studies . UR-144 itself is a potent CB2 receptor agonist (Ki = 1.8 nM) with weaker CB1 affinity (Ki = 150 nM), making it a peripheral cannabinoid receptor modulator . The brominated analog is primarily used in forensic and pharmacological research to track metabolic pathways and distinguish it from non-deuterated variants. It is supplied at ≥98% purity and stored at -20°C to prevent degradation .

Properties

Molecular Formula

C₂₁H₁₈D₁₀BrNO

Molecular Weight

400.42

Synonyms

(1-(5-Bromopentyl-d10)-1H-indol-​3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Receptor Affinity Differences

UR-144 vs. XLR-11
  • Structural Differences : XLR-11 is a 5-fluoro-pentyl analog of UR-144, replacing the bromine atom with fluorine .
  • Metabolite Profiles : Both compounds undergo N-alkyl hydroxylation, but UR-144 predominantly forms the N-(5-hydroxypentyl) metabolite, whereas XLR-11 produces N-(5-hydroxypentyl) and N-(4-hydroxypentyl) metabolites. The N-(5-hydroxypentyl) metabolite is a key marker to differentiate UR-144 from XLR-11 in forensic analysis .
  • Receptor Activity : UR-144 and XLR-11 share similar CB2 selectivity, but thermal degradation of UR-144 generates a ring-opened isomer (UR-144 degradant) with fourfold higher CB1 affinity, enhancing psychoactive effects when smoked .
UR-144 vs. JWH-018
  • Receptor Selectivity : JWH-018 is a classical SC with high CB1 affinity (Ki = 9 nM), causing intense psychoactive effects. In contrast, UR-144’s CB1 affinity is 150 nM, resulting in weaker subjective effects despite comparable CB2 potency (Ki = 1.8 nM vs. JWH-018’s CB2 Ki = 2.9 nM) .
  • Metabolic Pathways : JWH-018 undergoes hydroxylation at the N-pentyl chain and indole ring, producing N-(5-hydroxypentyl) and 6-hydroxy metabolites. UR-144 metabolites lack indole modifications, focusing instead on side-chain oxidation to hydroxylated and carboxylated forms .
UR-144 vs. Δ⁹-THC
  • Pharmacological Effects : UR-144 mimics Δ⁹-THC’s cardiovascular effects (e.g., tachycardia) but induces less intense subjective psychoactivity. Maximal oral fluid concentrations occur later (20 min post-smoking) compared to Δ⁹-THC (10 min) .
  • Detection: UR-144’s N-pentanoic acid metabolite (MW 341.45) is detectable in urine and serum, whereas Δ⁹-THC is identified via 11-OH-THC and THC-COOH metabolites .

Metabolic and Analytical Comparisons

Metabolite Profiles
Compound Primary Metabolites Molecular Weight Detection Method
UR-144 N-(5-hydroxypentyl) (MW 327.47) 327.47 LC-MS/MS, GC-MS
N-pentanoic acid (MW 341.45) 341.45
XLR-11 N-(5-hydroxypentyl) (dominant) 345.44 LC-MS/MS
JWH-018 N-(5-hydroxypentyl), 6-hydroxyindole 356.42 GC-MS
Δ⁹-THC 11-OH-THC, THC-COOH 330.48 Immunoassay, LC-MS
Thermal Degradation

Smoking UR-144 produces a ring-opened degradant with enhanced CB1 affinity (fourfold higher than UR-144) and pronounced hypothermic effects in mice . This pyrolytic behavior is absent in non-thermolabile SCs like JWH-073.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying N-(5-Bromopentyl-d10) UR-144 in forensic or biological samples?

  • Methodology : A multi-technique approach is essential. Initial screening can use thin-layer chromatography (TLC) for rapid separation, followed by mass-selective detection with direct inlet for molecular confirmation. For structural elucidation, IR spectroscopy provides functional group analysis. The deuterated bromopentyl chain (d10) requires high-resolution gas chromatography-mass spectrometry (GC-MS) to distinguish isotopic patterns from non-deuterated analogs . Quantitative analysis should employ stable isotope dilution with deuterated internal standards (e.g., UR-144-d5) to enhance precision in complex matrices like urine or serum .

Q. How is the purity and stability of this compound validated in experimental settings?

  • Methodology : Purity assessment involves HPLC-UV coupled with nuclear magnetic resonance (NMR) to confirm structural integrity and isotopic labeling. Stability studies under varying temperatures (e.g., −20°C vs. room temperature) and pH conditions are critical. For long-term storage, lyophilization in inert atmospheres (argon) minimizes degradation. Regular re-validation using LC-MS/MS ensures batch consistency .

Q. What are the primary challenges in synthesizing deuterated analogs like this compound?

  • Methodology : Deuterium incorporation at the pentyl chain requires catalytic deuteration or custom synthesis using deuterated reagents (e.g., D₂O or deuterated alkyl halides). Key challenges include isotopic scrambling during synthesis and maintaining isotopic purity >98%. Isotopic ratio mass spectrometry (IRMS) is used to verify deuterium distribution and exclude protio-contaminants .

Advanced Research Questions

Q. How can researchers differentiate this compound from its hydroxylated metabolites in human urine?

  • Methodology : Utilize LC-MS/MS with targeted multiple reaction monitoring (MRM). For example, the parent compound (m/z 332.49) can be distinguished from its N-(5-hydroxypentyl) metabolite (m/z 327.47) via characteristic fragmentation ions. The deuterated bromopentyl group (d10) will exhibit a distinct isotopic cluster compared to non-deuterated metabolites. High-resolution mass spectrometry (HRMS) further resolves isobaric interferences .

Q. What experimental strategies resolve discrepancies in metabolic pathway data between in vitro and in vivo studies?

  • Methodology : Cross-validate findings using human liver microsome (HLM) assays for in vitro metabolism and compare with urinary metabolite profiling from controlled dosing studies. For UR-144, discrepancies in hydroxylation sites (e.g., N-(4-hydroxypentyl) vs. N-(5-hydroxypentyl)) can be addressed by synthesizing reference standards for each metabolite and performing retention time alignment in chromatographic workflows .

Q. How should researchers optimize chromatographic conditions for separating UR-144 analogs with subtle structural differences?

  • Methodology : Employ ultra-performance liquid chromatography (UPLC) with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Adjusting column temperature (30–50°C) and flow rate (0.2–0.4 mL/min) enhances resolution for analogs like this compound and its chloro-pentyl variant. Ion mobility spectrometry (IMS) adds another dimension for separating structurally similar compounds .

Q. What protocols ensure reproducibility in quantifying low-abundance UR-144 metabolites in serum?

  • Methodology : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to enrich metabolites from serum. Quantify via stable isotope-labeled internal standards (e.g., UR-144 N-(5-hydroxypentyl)-d5) to correct for matrix effects. Limit of quantification (LOQ) can be improved to 0.1 ng/mL using microbore LC-MS/MS with enhanced ionization efficiency .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting results in receptor binding assays for UR-144 analogs?

  • Methodology : Discrepancies in CB1/CB2 receptor affinity (e.g., Ki values) may arise from assay conditions (e.g., radioligand choice, membrane preparation). Standardize protocols using HEK293 cells expressing human CB1/CB2 receptors and validate with reference agonists (e.g., WIN 55,212). Statistical analysis (e.g., Schild regression) identifies non-competitive binding artifacts .

Q. What computational tools predict the metabolic fate of novel UR-144 derivatives?

  • Methodology : Combine in silico metabolism prediction software (e.g., MetaSite, StarDrop) with density functional theory (DFT) to model hydroxylation and dehydrogenation sites. Validate predictions against HRMS/MS spectra of synthesized metabolites. Machine learning models trained on existing UR-144 metabolite data improve accuracy for new analogs .

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